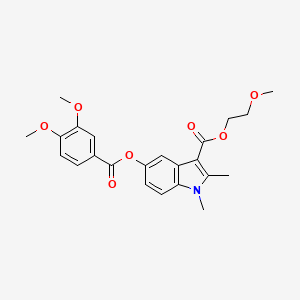

2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Beschreibung

2-Methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with a molecular formula of C23H25NO7. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a carboxylate ester functional group. It is a derivative of indole, a significant scaffold in medicinal chemistry due to its presence in many natural and synthetic compounds with biological activity.

Eigenschaften

IUPAC Name |

2-methoxyethyl 5-(3,4-dimethoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-14-21(23(26)30-11-10-27-3)17-13-16(7-8-18(17)24(14)2)31-22(25)15-6-9-19(28-4)20(12-15)29-5/h6-9,12-13H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQPQCSZDZWWJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of the indole core. The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure purity and yield. The use of catalysts and specific solvents would be optimized to enhance the efficiency of the synthetic process.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.

Reduction: : The indole core can be reduced to produce different derivatives.

Substitution: : The carboxylate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Formation of hydroxylated derivatives.

Reduction: : Production of reduced indole derivatives.

Substitution: : Formation of ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : Its derivatives may exhibit biological activity, making it useful in drug discovery.

Medicine: : Potential use in the development of new therapeutic agents.

Industry: : Application in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Vergleich Mit ähnlichen Verbindungen

This compound is unique due to its specific arrangement of methoxy groups and the indole core. Similar compounds include:

2-Methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

3,4-Dimethoxybenzoyl chloride derivatives

These compounds share structural similarities but differ in their functional groups and core structures, leading to different chemical and biological properties.

Biologische Aktivität

2-Methoxyethyl 5-((3,4-dimethoxybenzoyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features an indole core, which is known for various biological activities. The presence of methoxy and dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds related to the indole structure often exhibit antimicrobial properties. For instance, studies on similar indole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL. This suggests that this compound may possess similar antimicrobial efficacy, although specific data for this compound is limited .

Cytotoxicity and Selectivity

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. In studies involving structurally related indole derivatives, certain compounds demonstrated low cytotoxicity against human cell lines (e.g., HEK293), indicating a favorable selectivity towards microbial targets over human cells . This selectivity is essential for developing therapeutic agents with minimal side effects.

The mechanism of action for indole derivatives often involves the inhibition of key enzymes or pathways in microbial cells. For example, some compounds disrupt DNA replication or inhibit protein synthesis in bacteria. Further investigation into the specific interactions of this compound with microbial targets is necessary to elucidate its mode of action.

Case Studies

While direct case studies on this specific compound are scarce, related indole compounds have been evaluated in various contexts:

- Anti-MRSA Activity : A study identified several indole derivatives as potent inhibitors of MRSA growth. The most effective compounds had specific substitutions that enhanced their binding affinity to bacterial targets .

- Antifungal Activity : Indole derivatives have also shown promise against fungi such as Cryptococcus neoformans. Compounds with similar structural motifs exhibited MIC values ≤0.25 µg/mL, highlighting their potential as antifungal agents .

Data Summary

| Compound | Target | Activity | MIC (µg/mL) | Cytotoxicity (HEK293) |

|---|---|---|---|---|

| Indole Derivative A | MRSA | Inhibitor | 0.25 | Low |

| Indole Derivative B | Cryptococcus neoformans | Inhibitor | ≤0.25 | Low |

Q & A

Basic: What are the standard analytical techniques for characterizing this compound, and how are they applied?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are primary methods.

- 1H/13C NMR identifies functional groups (e.g., methoxy, benzoyloxy) and confirms structural integrity by matching peak splitting patterns to expected proton environments .

- HPLC quantifies purity (>97% threshold for research-grade material) and monitors byproducts during synthesis. For example, reverse-phase C18 columns with acetonitrile/water gradients are commonly used .

Basic: What synthetic routes are reported for indole-3-carboxylate derivatives, and what key steps apply to this compound?

Answer:

Synthesis typically involves:

Esterification : Methoxyethyl groups are introduced via nucleophilic substitution or Steglich esterification under anhydrous conditions .

Acylation : The 5-hydroxyl group on the indole core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a base (e.g., DMAP) to form the benzoyloxy moiety .

Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted intermediates .

Advanced: How can reaction conditions be optimized to improve yield and purity in multistep syntheses?

Answer:

- Temperature Control : Reflux durations (3–5 hours) balance reaction completion and side-product formation. For example, prolonged heating during acylation may hydrolyze esters .

- Stoichiometry : A 10% excess of 3-formyl-1H-indole-2-carboxylate (1.1 equiv) ensures complete coupling in condensation steps .

- Workup : Sequential washing (acetic acid, ethanol, diethyl ether) after precipitation minimizes residual catalysts .

Advanced: How do structural modifications (e.g., methoxy positioning) influence biological activity, and how can this be tested?

Answer:

- Structure-Activity Relationship (SAR) : The 3,4-dimethoxybenzoyl group enhances lipophilicity, potentially improving membrane permeability. Compare with analogs lacking methoxy groups using logP measurements .

- Testing :

- Enzyme Assays : Screen against cytochrome P450 isoforms to assess metabolic stability .

- Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Source Analysis : Verify compound purity (HPLC/MS) and batch variability. Impurities >3% can skew enzyme inhibition results .

- Experimental Controls : Include reference compounds (e.g., known CYP inhibitors) to calibrate assay sensitivity .

- Computational Validation : Use molecular docking (AutoDock Vina) to predict binding affinity discrepancies between in vitro and in silico models .

Advanced: What strategies enable the design of derivatives with enhanced pharmacological properties?

Answer:

- Bioisosteric Replacement : Substitute the methoxyethyl group with trifluoroethoxy to modulate metabolic stability .

- Prodrug Approaches : Convert the carboxylate to an ethyl ester for improved oral bioavailability, followed by esterase-mediated activation .

- Computational Screening : DFT calculations predict electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps for redox activity) .

Advanced: How does this compound compare structurally and functionally to similar indole derivatives?

Answer:

- Core Structure : The epoxyisoindole scaffold (cf. ) confers rigidity, enhancing binding selectivity compared to flexible indole-2-carboxylates .

- Functional Groups : The 5-((3,4-dimethoxybenzoyl)oxy) group differentiates it from simpler analogs (e.g., ethyl 5-methoxyindole-2-carboxylate), enabling π-π stacking in enzyme active sites .

Advanced: What are the methodological challenges in scaling up synthesis while maintaining reproducibility?

Answer:

- Batch Consistency : Use automated syringe pumps for dropwise reagent addition, minimizing exothermic side reactions .

- Purification at Scale : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradients) for faster processing .

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.